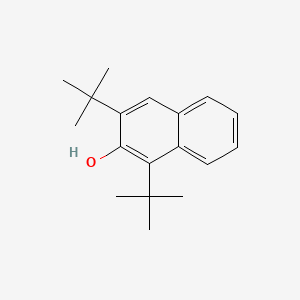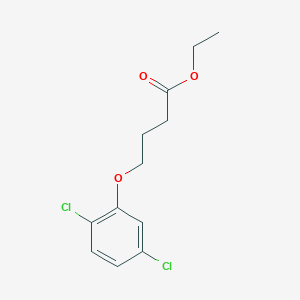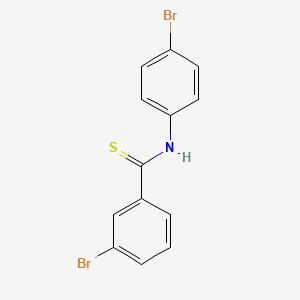
Benzenecarbothioamide, 3-bromo-N-(4-bromophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarbothioamide, 3-bromo-N-(4-bromophenyl)- is an organic compound with the molecular formula C13H9Br2NS. It is a derivative of benzenecarbothioamide, where the benzene ring is substituted with bromine atoms at the 3rd and 4th positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 3-bromo-N-(4-bromophenyl)- typically involves the amidation reaction. One common method is the reaction of 3-bromobenzenecarbothioamide with 4-bromoaniline under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Benzenecarbothioamide, 3-bromo-N-(4-bromophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form sulfonamides or reduced to form thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted benzenecarbothioamides.
Oxidation: Formation of sulfonamides.
Reduction: Formation of thiols.
Aplicaciones Científicas De Investigación
Benzenecarbothioamide, 3-bromo-N-(4-bromophenyl)- has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to inhibit certain enzymes and pathways.
Material Science: Used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of Benzenecarbothioamide, 3-bromo-N-(4-bromophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The compound’s bromine atoms play a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a fluorine atom instead of a bromine atom.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and a chloroacetamide group
Uniqueness
Benzenecarbothioamide, 3-bromo-N-(4-bromophenyl)- is unique due to its dual bromine substitution, which enhances its reactivity and binding properties. This makes it a valuable compound for developing new materials and pharmaceuticals .
Propiedades
Número CAS |
127351-11-5 |
|---|---|
Fórmula molecular |
C13H9Br2NS |
Peso molecular |
371.09 g/mol |
Nombre IUPAC |
3-bromo-N-(4-bromophenyl)benzenecarbothioamide |
InChI |
InChI=1S/C13H9Br2NS/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,(H,16,17) |
Clave InChI |
RMPOMJGFHQTAPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C(=S)NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


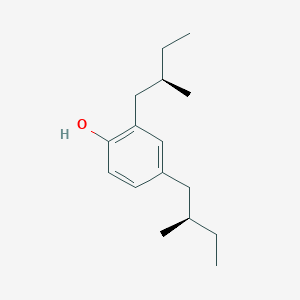

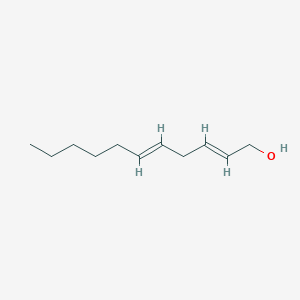
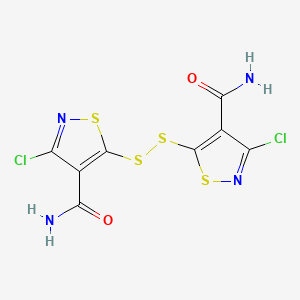
![N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine](/img/structure/B12646869.png)

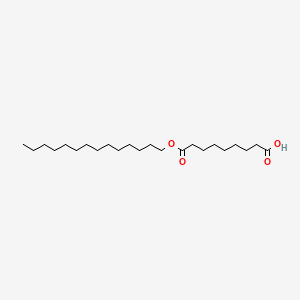
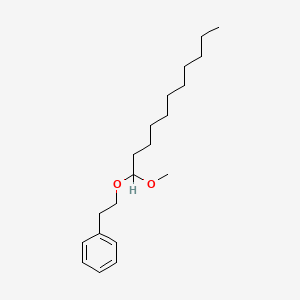
![1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine](/img/structure/B12646881.png)

